5-Amino-6-chloro-2-(2-methylpropyl)pyrimidine-4(1H)-thione

Lipophilicity LogP Membrane permeability

5-Amino-6-chloro-2-(2-methylpropyl)pyrimidine-4(1H)-thione (CAS 61457-09-8) is a heterocyclic pyrimidine-4-thione derivative bearing an amino group at C5, a chlorine atom at C6, an isobutyl (2-methylpropyl) side chain at C2, and a thione group at C4. Molecular formula: C₈H₁₂ClN₃S; molecular weight: 217.72 g/mol.

Molecular Formula C8H12ClN3S
Molecular Weight 217.72 g/mol
CAS No. 61457-09-8
Cat. No. B12923761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-chloro-2-(2-methylpropyl)pyrimidine-4(1H)-thione
CAS61457-09-8
Molecular FormulaC8H12ClN3S
Molecular Weight217.72 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=S)C(=C(N1)Cl)N
InChIInChI=1S/C8H12ClN3S/c1-4(2)3-5-11-7(9)6(10)8(13)12-5/h4H,3,10H2,1-2H3,(H,11,12,13)
InChIKeyVJSHCQPSOSPWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-chloro-2-(2-methylpropyl)pyrimidine-4(1H)-thione (CAS 61457-09-8) – Core Chemical Identity and Sourcing Context


5-Amino-6-chloro-2-(2-methylpropyl)pyrimidine-4(1H)-thione (CAS 61457-09-8) is a heterocyclic pyrimidine-4-thione derivative bearing an amino group at C5, a chlorine atom at C6, an isobutyl (2-methylpropyl) side chain at C2, and a thione group at C4. Molecular formula: C₈H₁₂ClN₃S; molecular weight: 217.72 g/mol . The compound belongs to the broader class of substituted pyrimidine-4-thiones, which are established scaffolds in medicinal chemistry for kinase inhibition, antimicrobial, and antiviral research [1]. While many pyrimidine-4-thiones are commercially available, the specific 2-isobutyl substitution pattern distinguishes this compound from simpler analogs and creates a unique physicochemical profile relevant to both biological target engagement and synthetic intermediate utility.

Why a Generic 5-Amino-6-chloropyrimidine-4-thione Cannot Substitute for the 2-Isobutyl Derivative (CAS 61457-09-8)


Substituting the 2-isobutyl derivative with the unsubstituted 5-amino-6-chloro-1H-pyrimidine-4-thione (CAS 54851-35-3) or with close alkyl analogs introduces physiochemically and pharmacologically meaningful differences that preclude interchangeability in research or synthesis. The presence of the 2-isobutyl group dramatically alters the compound’s lipophilicity, as evidenced by the shift in calculated LogP from –0.15 (unsubstituted) to 2.78 (isobutyl-substituted) . This ~3-log-unit increase translates into a >1000-fold difference in the octanol‑water partition coefficient (logP difference Δ ≈ 2.93), which is predicted to result in substantially higher membrane permeability, differential protein binding, and altered metabolic stability. Furthermore, the isobutyl side chain serves as a critical handle for further synthetic diversification, enabling the construction of 5,6‑substituted pyrimidine libraries that cannot be accessed from the unsubstituted analog [1]. A finding of “similar” or “acceptable” activity for an analog lacking this side chain cannot be assumed without head‑to‑head evidence, making the 2‑isobutyl version irreplaceable in structure‑activity relationship (SAR) studies, synthetic pathway development, and biological target profiling.

Quantitative Differentiation Evidence: 5-Amino-6-chloro-2-(2-methylpropyl)pyrimidine-4(1H)-thione (61457-09-8) vs. Key Analogs


Lipophilicity (LogP) Head-to-Head Comparison: Target vs. Unsubstituted Analog

The target compound displays a calculated LogP of 2.78, whereas the 2-unsubstituted analog (5-amino-6-chloro-1H-pyrimidine-4-thione, CAS 54851-35-3) exhibits a LogP of –0.15 . This represents a LogP difference of approximately 2.93, corresponding to a >1000-fold increase in octanol/water partition coefficient. The substantial increase in lipophilicity is directly attributable to the 2-isobutyl substituent.

Lipophilicity LogP Membrane permeability Drug-likeness

Polar Surface Area (PSA) Comparison: Target vs. Unsubstituted Analog

The target compound has a polar surface area (PSA) of 90.6 Ų . While a directly comparable PSA value for the unsubstituted analog (CAS 54851-35-3) is not readily available in a single curated source, its lower molecular weight and reduced hydrophobic bulk suggest a PSA in the range of 80–90 Ų. The difference, while modest, is consistent with the introduction of the isobutyl group, which adds hydrophobicity without significantly increasing PSA. For analogs with larger or more polar substituents at the 2-position (e.g., 2-propylthio derivatives), the PSA may increase, altering solubility and membrane penetration.

Polar surface area Bioavailability Drug-likeness

Synthetic Utility as a Precursor for HIV-1 Reverse Transcriptase Inhibitors

The 2-isobutyl-5-amino-6-chloropyrimidine-4-thione scaffold is explicitly described as a useful intermediate in the preparation of 5,6‑substituted pyrimidines that inhibit HIV strains resistant to reverse transcriptase inhibitors . The patent literature discloses broad claims covering 5,6‑substituted pyrimidines with HIV replication inhibitory activity (US 2007/0299068 A1) [1]. The chlorine atom at C6 and the thione at C4 serve as orthogonal leaving groups for sequential nucleophilic displacement, while the 2-isobutyl group provides hydrophobicity that can be exploited in pharmacophore models. In contrast, simpler analogs lacking the 2-isobutyl group (e.g., CAS 54851-35-3) lack the lipophilic side chain required for the intended SAR and cannot directly serve as precursors for the same series of HIV inhibitors.

HIV-1 Reverse transcriptase inhibitor 5,6-substituted pyrimidine Antiviral

BindingDB Enzyme Inhibition Data: Target Compound Screening Activity

The compound associated with ChEMBL ID CHEMBL1559759 (tentatively identified as the target compound) has recorded inhibition IC50 values of 40 μM against recombinant human monoamine oxidase A (MAO-A) and >100 μM against Escherichia coli GroEL/GroES chaperonin [1]. However, the structural assignment in BindingDB carries uncertainty due to a non-matching SMILES string in the database entry. No directly comparable screening data for the unsubstituted analog (CAS 54851-35-3) are available in the same assay format. Therefore, while the data indicate detectable enzyme interaction at micromolar concentrations, they cannot currently serve as definitive differential evidence. Users are advised to verify the chemical identity with the data curator before relying on these values.

Enzyme inhibition MAO-A GroEL chaperonin Screening

Optimal Research and Procurement Scenarios for 5-Amino-6-chloro-2-(2-methylpropyl)pyrimidine-4(1H)-thione (61457-09-8)


Lipophilicity-Driven SAR Studies: When Membrane Penetration or Blood‑Brain Barrier Crossing is Critical

The ~3-log-unit increase in LogP relative to the unsubstituted analog (Section 3, Evidence 1) makes this compound the logical choice for SAR programs aiming to optimize lipophilicity for intracellular or CNS targets. Researchers can use the isobutyl-substituted scaffold as a tool to probe hydrophobicity-dependent target engagement without the confounding effects of larger or more flexible alkyl chains .

Synthetic Intermediate for 5,6‑Disubstituted Pyrimidine Libraries Targeting Drug‑Resistant HIV

The compound’s core structure—with orthogonal chlorine and thione handles—enables sequential derivatization to generate focused libraries of 5,6‑substituted pyrimidines. This is directly relevant to medicinal chemistry efforts aimed at HIV reverse transcriptase inhibitors, as disclosed in patent literature (Section 3, Evidence 3). Procurement of the correct 2‑isobutyl building block ensures that generated analogs retain the hydrophobic element essential for SAR interpretation [1].

Pharmacokinetic Profiling and Computational Modeling: Leveraging Known Physicochemical Properties

With a documented PSA of 90.6 Ų and a LogP of 2.78 (Section 3, Evidence 1 and 2), the compound provides a well-defined starting point for in silico absorption, distribution, metabolism, and excretion (ADME) predictions. This enables its use as a standard reference in computational models comparing 2-alkyl variations, where the isobutyl group offers a balanced lipophilicity profile distinct from both shorter (methyl, ethyl) and bulkier (neopentyl, cyclohexyl) analogs .

Biochemical Assay Development: Initial Enzyme Target Engagement Screening

The BindingDB screening data (Section 3, Evidence 4) suggest micromolar activity against MAO-A and GroEL chaperonin. While definitive differentiation from analogs awaits confirmatory studies, the compound may serve as a starting hit for enzyme inhibition assay development, particularly if the 2‑isobutyl group is suspected to confer selectivity over the unsubstituted parent [2].

Quote Request

Request a Quote for 5-Amino-6-chloro-2-(2-methylpropyl)pyrimidine-4(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.